molecular formula C14H11IN2O3 B6058855 N-(4-iodophenyl)-4-methyl-3-nitrobenzamide

N-(4-iodophenyl)-4-methyl-3-nitrobenzamide

Cat. No.: B6058855
M. Wt: 382.15 g/mol
InChI Key: TYVIDZTZVXMWOE-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-4-methyl-3-nitrobenzamide is an organic compound that features a benzamide core substituted with an iodophenyl group at the nitrogen atom, a methyl group at the 4-position, and a nitro group at the 3-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-4-methyl-3-nitrobenzamide typically involves the following steps:

    Amidation: The nitrated product is then converted to the corresponding amide by reacting it with 4-iodoaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The final product is purified using recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

    Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as DMF (dimethylformamide) or toluene.

Major Products

    Substitution: Products with different functional groups replacing the iodine atom.

    Reduction: The corresponding amine derivative.

    Coupling: Biaryl or diaryl compounds with extended conjugation.

Scientific Research Applications

N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or infectious diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-4-methyl-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-iodophenyl)-β-alanine derivatives: These compounds share the iodophenyl group but differ in the core structure, leading to different biological activities.

    4-Iodophenol: A simpler compound with an iodophenyl group, used in various coupling reactions.

    N-(4-iodophenyl)-N′-2-chloroethylurea: An iodinated derivative with potential anticancer activity.

Uniqueness

N-(4-iodophenyl)-4-methyl-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific reactivity and potential applications in diverse fields. The presence of the nitro group allows for further chemical modifications, while the iodophenyl group facilitates coupling reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-(4-iodophenyl)-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O3/c1-9-2-3-10(8-13(9)17(19)20)14(18)16-12-6-4-11(15)5-7-12/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVIDZTZVXMWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)I)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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